(Fluoromethylene)bis(phosphonate)
Overview
Description
(Fluoromethylene)bis(phosphonate) is a synthetic organophosphorus compound characterized by the presence of a fluoromethylene group attached to two phosphonate groups. This compound is part of a broader class of bisphosphonates, which are known for their ability to inhibit bone resorption and are widely used in the treatment of bone-related diseases such as osteoporosis and Paget’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Fluoromethylene)bis(phosphonate) typically involves the reaction of a fluoromethylene precursor with phosphonic acid derivatives. One common method includes the use of bis(2,2,2-trifluoroethyl) phosphonate as a precursor, which undergoes alcoholysis under microwave-assisted conditions to yield the desired bisphosphonate . The reaction conditions often involve non-inert and additive-free environments, making the process relatively straightforward and efficient.
Industrial Production Methods: Industrial production of (Fluoromethylene)bis(phosphonate) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the microwave-assisted synthesis method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (Fluoromethylene)bis(phosphonate) undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethylene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis to yield phosphonic acid derivatives.
Oxidation and Reduction: Although less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) are commonly used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of (Fluoromethylene)bis(phosphonate).
Oxidation and Reduction: Specific oxidizing or reducing agents are required depending on the desired transformation.
Major Products:
Substitution Products: Various substituted bisphosphonates.
Hydrolysis Products: Phosphonic acid derivatives.
Oxidation and Reduction Products: Depending on the reaction, different oxidized or reduced forms of the compound.
Scientific Research Applications
(Fluoromethylene)bis(phosphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Medicine: Widely used in the treatment of bone diseases due to its ability to inhibit bone resorption.
Industry: Employed in the development of flame-retardant materials and other industrial applications.
Mechanism of Action
The primary mechanism of action of (Fluoromethylene)bis(phosphonate) involves its binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound interferes with the formation of the ruffled border of osteoclasts, reducing their ability to adhere to bone surfaces and produce the protons necessary for bone resorption . Additionally, it promotes osteoclast apoptosis, further reducing bone resorption .
Comparison with Similar Compounds
- Alendronate
- Risedronate
- Ibandronate
- Zoledronic Acid
Comparison: (Fluoromethylene)bis(phosphonate) shares the common P-C-P structure with other bisphosphonates, which is crucial for its affinity to hydroxyapatite and inhibition of osteoclast activity . the presence of the fluoromethylene group provides unique properties, such as increased chemical and enzymatic stability . This makes (Fluoromethylene)bis(phosphonate) particularly effective in certain applications where enhanced stability is required.
Properties
IUPAC Name |
[fluoro(phosphonato)methyl]-dioxido-oxo-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5FO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,(H2,3,4,5)(H2,6,7,8)/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTLAIHEWHWRPQ-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(P(=O)([O-])[O-])P(=O)([O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHFO6P2-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629401 | |
Record name | (Fluoromethylene)bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78715-56-7 | |
Record name | (Fluoromethylene)bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, P,P'-(fluoromethylene)bis-, P,P,P',P'-tetraethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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